molecular formula C16H11NS B14757916 6H-(1)BENZOTHIOPYRANO(4,3-b)QUINOLINE CAS No. 225-57-0

6H-(1)BENZOTHIOPYRANO(4,3-b)QUINOLINE

Cat. No.: B14757916
CAS No.: 225-57-0
M. Wt: 249.3 g/mol
InChI Key: PNSMXZODIXFDRD-UHFFFAOYSA-N
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Description

6H-(1)BENZOTHIOPYRANO(4,3-b)QUINOLINE is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is known for its complex fused ring system, which includes a benzene ring, a thiopyran ring, and a quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-(1)BENZOTHIOPYRANO(4,3-b)QUINOLINE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzothiophene with 2-chlorobenzaldehyde in the presence of a base can lead to the formation of the desired compound. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6H-(1)BENZOTHIOPYRANO(4,3-b)QUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6H-(1)BENZOTHIOPYRANO(4,3-b)QUINOLINE depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s fused ring system allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both sulfur and nitrogen atoms within its fused ring system. This structural feature imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

CAS No.

225-57-0

Molecular Formula

C16H11NS

Molecular Weight

249.3 g/mol

IUPAC Name

6H-thiochromeno[4,3-b]quinoline

InChI

InChI=1S/C16H11NS/c1-3-7-14-11(5-1)9-12-10-18-15-8-4-2-6-13(15)16(12)17-14/h1-9H,10H2

InChI Key

PNSMXZODIXFDRD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=CC=CC=C3N=C2C4=CC=CC=C4S1

Origin of Product

United States

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